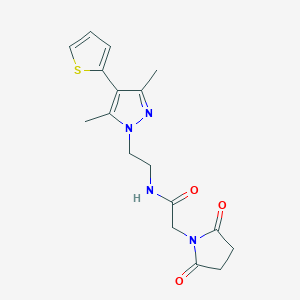

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-11-17(13-4-3-9-25-13)12(2)21(19-11)8-7-18-14(22)10-20-15(23)5-6-16(20)24/h3-4,9H,5-8,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWCDDHKIWRUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CN2C(=O)CCC2=O)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrazole ring, a thiophene moiety, and a pyrrolidine derivative, which are known to contribute to its biological properties. The molecular formula is , with a molecular weight of 320.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the pyrazole and thiophene groups enhances its ability to modulate these targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory pathways or cancer cell proliferation.

- Receptor Binding : It may also interact with neurotransmitter receptors, potentially influencing mood and pain perception.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

These results suggest that the compound may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are supported by studies demonstrating its ability to reduce pro-inflammatory cytokines in vitro. For example:

- Inhibition of TNF-alpha : A reduction in TNF-alpha levels was observed in macrophage cultures treated with the compound.

Study on Anticancer Effects

A recent study evaluated the efficacy of this compound against breast cancer cells. The findings revealed:

- Cell Viability : A significant decrease in cell viability was noted after 48 hours of treatment.

Study on Analgesic Properties

Another investigation focused on the analgesic effects of the compound using the hot plate test in mice. Results indicated:

| Group | Latency (s) | P-value |

|---|---|---|

| Control | 5.0 | - |

| Treated | 8.5 | <0.01 |

This suggests that the compound possesses central analgesic activity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Agents

Compounds containing pyrazole and thiophene moieties have been studied for their potential as anti-inflammatory agents. The mechanism of action may involve modulation of enzyme activity or receptor binding, facilitated by the acetamide group that enhances binding affinity through hydrogen bonding interactions.

2. Analgesics

Research indicates that derivatives of this compound may exhibit analgesic properties. The presence of the pyrazole ring is often associated with pain relief mechanisms, making it a candidate for further exploration in pain management therapies.

3. Antimicrobial Activity

The compound has shown promise in antimicrobial studies, particularly against various bacterial strains. Preliminary data suggest that it may inhibit microbial metabolism or disrupt cellular integrity through specific molecular interactions .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including the target compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.

Case Study 2: Antimicrobial Screening

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones in disk diffusion tests. This highlights its potential as an antimicrobial agent in pharmaceutical applications .

The biological activity of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is largely determined by its interaction with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways and influencing physiological responses .

Summary Table of Applications

| Application Type | Description | Evidence/Case Studies |

|---|---|---|

| Anti-inflammatory | Modulates enzyme activity to reduce inflammation | Significant inhibition of inflammatory markers in vitro |

| Analgesic | Potential pain relief through interaction with pain pathways | Preliminary studies suggest analgesic properties |

| Antimicrobial | Inhibits growth of bacteria | Notable inhibition zones against Staphylococcus aureus |

| Other Therapeutic Uses | Potential for use in cancer therapies | Ongoing research into interactions with cancer-related proteins |

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-thiophene core. A reflux in ethanol (2–4 hours) with stoichiometric equivalents of precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) is common . Post-reflux, the crude product is purified via recrystallization using a DMF-EtOH (1:1) mixture. Yield optimization can be achieved by:

Q. Which spectroscopic techniques are most effective for characterizing its structural features?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the pyrazole, thiophene, and dioxopyrrolidine moieties. For example, the thiophene protons appear as distinct doublets (~δ 7.0–7.5 ppm), while the dioxopyrrolidine carbonyl groups resonate at ~δ 170–175 ppm in C NMR .

- IR Spectroscopy : Key absorptions include C=O stretches (~1650–1750 cm) for acetamide and dioxopyrrolidine groups, and C-N stretches (~1250 cm) for the pyrazole ring .

- X-ray Crystallography : Resolves steric effects of the 3,5-dimethyl and thiophene substituents on the pyrazole ring, confirming spatial orientation .

Q. What in vitro assays are recommended for initial assessment of biological activity?

Methodological Answer:

- Enzyme inhibition assays : Use fluorogenic substrates to test activity against proteases or kinases, given the compound’s acetamide and pyrazole motifs, which often target catalytic sites .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM. Include controls for solvent effects (e.g., DMSO <0.1%) .

- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can quantify interactions with proteins like albumin or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., kinase domains). Focus on hydrogen bonding between the dioxopyrrolidine carbonyl and catalytic lysine residues. Validate with experimental IC values .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy with MM/GBSA .

- ADMET prediction : Tools like SwissADME predict metabolic sites (e.g., oxidation of thiophene) and blood-brain barrier permeability, guiding lead optimization .

Q. What methodologies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal assays : If one study reports antiproliferative activity but another does not, confirm results using both ATP-based viability assays and flow cytometry for apoptosis .

- Batch-to-batch variability analysis : Characterize compound purity (HPLC ≥95%) and confirm stereochemistry (via chiral chromatography), as impurities or enantiomers may skew results .

- Mechanistic studies : Use RNA sequencing or phosphoproteomics to identify downstream pathways affected by the compound, reconciling divergent phenotypic observations .

Q. How to design experiments to study metabolic stability and degradation pathways?

Methodological Answer:

- In vitro metabolism : Incubate with liver microsomes (human or rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS (e.g., Q-TOF) .

- Isotope labeling : Synthesize a C-labeled analog to track cleavage of the acetamide group or oxidation of the thiophene ring .

- Reactive intermediate trapping : Add glutathione (GSH) to microsomal incubations to detect electrophilic intermediates formed via cytochrome P450-mediated activation .

Data Contradiction Analysis Framework

Example Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.

- Step 1 : Replicate solubility tests using standardized buffers (e.g., PBS at pH 7.4) and control for temperature (25°C vs. 37°C) .

- Step 2 : Perform dynamic light scattering (DLS) to check for aggregation, which may falsely lower measured solubility .

- Step 3 : Use co-solvent systems (e.g., PEG-400) to differentiate between intrinsic solubility and formulation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.